Z-L-methionine N-hydroxysuccinimide ester

Description

BenchChem offers high-quality Z-L-methionine N-hydroxysuccinimide ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-L-methionine N-hydroxysuccinimide ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C17H20N2O6S |

|---|---|

Molecular Weight |

380.4 g/mol |

IUPAC Name |

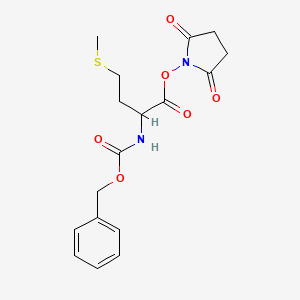

(2,5-dioxopyrrolidin-1-yl) 4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoate |

InChI |

InChI=1S/C17H20N2O6S/c1-26-10-9-13(16(22)25-19-14(20)7-8-15(19)21)18-17(23)24-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,18,23) |

InChI Key |

HWPGHRPTDZRQMZ-UHFFFAOYSA-N |

Canonical SMILES |

CSCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Z-L-Methionine N-hydroxysuccinimide Ester (Z-Met-OSu)

[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of Z-L-Methionine N-hydroxysuccinimide ester (Z-Met-OSu) , a critical activated amino acid derivative used in peptide synthesis and bioconjugation.[1] Unlike simple activated esters, Z-Met-OSu presents unique challenges due to the thioether side chain of methionine, which is susceptible to oxidation.[1] This document details its chemical identity, synthesis mechanisms, handling protocols to prevent side reactions (such as sulfoxide formation), and specific applications in introducing methionine residues into bioactive peptides.[2]

Chemical Identity & Structural Analysis[2][3][4][5][6]

Z-Met-OSu is the N-hydroxysuccinimide (NHS) ester of N-benzyloxycarbonyl (Z or Cbz) protected L-methionine.[1] It functions as an acylating agent, reacting specifically with primary amines (e.g., N-terminus of peptides, lysine side chains) to form stable amide bonds.[2]

Structural Components[2][3][4][5][7][8][9][10][11]

-

N-Protecting Group (Z/Cbz): The benzyloxycarbonyl group protects the

-amine.[1][2] It is stable to acidic conditions (TFA) but removable via catalytic hydrogenolysis ( -

Amino Acid Core (L-Methionine): Contains a thioether (

) side chain.[1][2] -

Leaving Group (NHS): The N-hydroxysuccinimide ester activates the carboxyl group, facilitating nucleophilic attack by amines under mild conditions without additional coupling reagents.[2]

Structural Visualization

The following diagram illustrates the chemical connectivity and functional regions of Z-Met-OSu.

Figure 1: Structural decomposition of Z-Met-OSu highlighting functional domains.[1][2]

Physicochemical Properties[1][2][3][4][7]

The following data characterizes commercial-grade Z-Met-OSu. Researchers should verify specific batch data (CoA) as melting points can vary based on crystal polymorphs and purity.[2]

| Property | Value |

| Chemical Name | Z-L-Methionine N-hydroxysuccinimide ester |

| Synonyms | Z-Met-OSu; Cbz-Met-OSu; N-Benzyloxycarbonyl-L-methionine NHS ester |

| CAS Number | 3392-01-6 |

| Molecular Formula | |

| Molecular Weight | 380.41 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMF, DMSO, DCM, Ethyl Acetate.[1][3] Insoluble in Water.[2] |

| Melting Point | Typically 100–120 °C (varies by purity/polymorph) |

| Storage | -20°C (Preferred) or 2-8°C; Desiccate to prevent hydrolysis.[1][2] |

Synthesis & Production

The synthesis of Z-Met-OSu is typically achieved via the carbodiimide-mediated coupling of Z-L-Methionine (Z-Met-OH) with N-hydroxysuccinimide (HOSu).[1]

Reaction Mechanism[2]

-

Activation: The carboxylic acid of Z-Met-OH reacts with a carbodiimide (e.g., DCC or EDC) to form an unstable O-acylisourea intermediate.[1][2]

-

Displacement: N-hydroxysuccinimide (HOSu) acts as a nucleophile, attacking the activated carbonyl.[2]

-

Formation: Z-Met-OSu is formed, and the carbodiimide byproduct (e.g., Dicyclohexylurea, DCU) precipitates out (if DCC is used) or is washed away (if EDC is used).[1][2]

Figure 2: Synthetic pathway for Z-Met-OSu production via DCC coupling.

Mechanism of Action & Applications

Aminolysis (Peptide Bond Formation)

The primary application of Z-Met-OSu is the introduction of Methionine residues into peptide chains.[1][2] The NHS ester is a good leaving group, allowing a primary amine (from a peptide N-terminus or protein lysine) to attack the carbonyl carbon, forming a stable amide bond and releasing N-hydroxysuccinimide.[1][2]

Specific Challenges: Methionine Oxidation

A critical consideration when working with Z-Met-OSu is the sensitivity of the thioether side chain to oxidation.[1]

-

Cause: Exposure to atmospheric oxygen, peroxides in solvents (ethers), or improper handling.[2]

-

Prevention: All reactions should be performed under an inert atmosphere (

or Ar). Solvents must be degassed and free of peroxides.[2]

Z-Group Removal in Met-Peptides

Removing the Z-group typically involves catalytic hydrogenolysis (

-

Alternative 1: Use of liquid ammonia/sodium (Birch reduction conditions).[1][2]

-

Alternative 2: Strong acid deprotection (HBr/AcOH) with scavengers (e.g., dimethyl sulfide, thioanisole) to prevent carbocation alkylation of the sulfur.[2]

-

Alternative 3: Use of

(Pearlman's catalyst) or specific additives (cyclohexene) which may sometimes overcome poisoning, though this is substrate-dependent.[1][2]

Experimental Protocols

Protocol A: Standard Coupling in Solution Phase

This protocol describes coupling Z-Met-OSu to an amino acid ester (e.g., H-Phe-OMe).[1]

Reagents:

-

Z-Met-OSu (1.0 equiv)[1]

-

Amine component (e.g., H-Phe-OMe[1][3]·HCl) (1.0 equiv)[1][2][4]

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.0 - 1.2 equiv)[1][2]

Procedure:

-

Preparation: Dissolve the amine salt (H-Phe-OMe·HCl) in anhydrous DMF/DCM under Nitrogen.

-

Neutralization: Add DIPEA (1.0 equiv) to free the amine.[2] Stir for 5–10 minutes.

-

Coupling: Add Z-Met-OSu (1.0 equiv) as a solid or dissolved in a minimum amount of solvent.

-

Reaction: Stir at room temperature (20–25°C) for 2–16 hours. Monitor via TLC (disappearance of Z-Met-OSu) or HPLC.[1][2]

-

Workup:

-

Purification: Recrystallize (EtOAc/Hexane) or purify via column chromatography if necessary.

Protocol B: Handling & Storage

-

Moisture: NHS esters hydrolyze in water.[2] Always equilibrate the bottle to room temperature before opening to prevent condensation.[2]

-

Oxidation: Flush containers with Nitrogen/Argon before resealing.[2]

-

Temperature: Long-term storage at -20°C is recommended to maintain ester reactivity and prevent side-chain oxidation.[1][2]

Quality Control & Characterization

To validate the identity and purity of Z-Met-OSu, the following analytical parameters are standard.

Proton NMR ( -NMR) in or

-

Z-Group (Aromatic): Multiplet at

7.30 – 7.40 ppm (5H).[1][2] -

Z-Group (Benzylic

): Singlet (or AB system) at -

-Proton: Multiplet at

-

NHS Ring Protons: Singlet at

2.80 – 2.85 ppm (4H).[1][2] -

Met Side Chain (

): Singlet at -

Met Side Chain (

): Multiplets at

HPLC Analysis

Safety & Handling

-

Hazards: Z-Met-OSu is an Irritant .[1][2] It causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2]

-

Sensitization: Potential skin sensitizer.[1][2][5] Avoid inhalation of dust.[2]

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.[2] Work in a fume hood.

-

First Aid:

References

-

Synthesis of NHS Esters: Anderson, G. W., Zimmerman, J. E., & Callahan, F. M. (1964).[2] "The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis." Journal of the American Chemical Society.[2] Link[1][2]

-

Methionine Oxidation & Scavengers: Góngora-Benítez, M., et al. (2013).[2] "Methionine-containing peptides: avoiding secondary reactions in the final global deprotection." ACS Omega / ResearchGate.[2] Link

-

Z-Group Removal Challenges: Isidro-Llobet, A., et al. (2009).[1][2] "Amino Acid-Protecting Groups."[1][2] Chemical Reviews. Link[1][2]

-

Compound Data (Z-Met-OSu): ChemicalBook & Sigma-Aldrich Product Data for CAS 3392-01-6.[1] Link

Sources

- 1. L-Methionine (CAS 63-68-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Boc-Ile-OSu =97.0 HPLC 3392-08-3 [sigmaaldrich.com]

- 3. CAS 3397-32-8: Z-Phe-OSu | CymitQuimica [cymitquimica.com]

- 4. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

Technical Guide: Optimizing the Reactivity of Z-L-Methionine NHS Ester with Primary Amines

Topic: Reactivity of Z-L-methionine N-hydroxysuccinimide ester with primary amines Content Type: Technical Guide / Whitepaper Author Role: Senior Application Scientist

Executive Summary

This guide provides a comprehensive technical analysis of the aminolysis reaction between Z-L-methionine N-hydroxysuccinimide ester (Z-Met-OSU) and primary amines. While N-hydroxysuccinimide (NHS) ester chemistry is a cornerstone of bioconjugation, the introduction of the Methionine (Met) side chain and the Benzyloxycarbonyl (Z/Cbz) protecting group introduces specific physicochemical constraints. This document details the reaction mechanism, kinetic dependencies on pH, and critical safeguards against methionine oxidation, ensuring high-fidelity coupling in both small molecule synthesis and protein bioconjugation.

Mechanistic Foundations

The reaction between Z-Met-OSU and a primary amine is a nucleophilic acyl substitution. The utility of this reaction lies in the balance between the reactivity of the activated ester and the stability provided by the Z-protecting group.

The Reaction Pathway

The primary amine (

Key Mechanistic Feature: Racemization Suppression Unlike acetyl- or benzoyl-protected amino acids, the Z-group (urethane/carbamate) prevents racemization. The carbamate oxygen is less nucleophilic than an amide oxygen, preventing the formation of the racemization-prone 5(4H)-oxazolone intermediate during coupling.

Reaction Mechanism Diagram

Figure 1: Mechanism of aminolysis for Z-Met-OSU. The urethane protecting group (Z) ensures optical purity, while the NHS leaving group drives the reaction forward.

Critical Reaction Parameters

Success with Z-Met-OSU is dictated by the competition between aminolysis (desired) and hydrolysis (undesired). This ratio is strictly controlled by pH.

The pH Dilemma

-

Low pH (< 7.0): Primary amines become protonated (

), rendering them non-nucleophilic. Reaction rate drops to near zero. -

High pH (> 9.0): Hydrolysis of the NHS ester by hydroxide ions (

) becomes the dominant pathway. The reagent degrades before coupling occurs.[1] -

Optimal Window: pH 8.0 – 8.5 .[4] In this range, a sufficient fraction of amines are unprotonated, while the hydrolysis half-life remains manageable (approx. 1 hour).

Solvent Compatibility

Z-Met-OSU is hydrophobic due to the benzyl ring (Z-group) and the thioether side chain.

-

Aqueous Coupling (Proteins): Dissolve Z-Met-OSU in a water-miscible organic solvent (DMSO or DMF) at 10-50 mM before adding to the aqueous buffer. Keep organic solvent concentration < 10% to avoid protein denaturation.[1]

-

Organic Coupling (Small Molecules): Use anhydrous polar aprotic solvents (DMF, DCM, or NMP) with a tertiary amine base (e.g., DIPEA) to scavenge released protons.

Quantitative Data Summary

| Parameter | Condition | Effect on Z-Met-OSU |

| pH 7.0 | Neutral | Slow reaction; amine partially protonated. Hydrolysis |

| pH 8.3 | Optimal | Fast coupling; acceptable hydrolysis |

| pH 9.0+ | Basic | Rapid hydrolysis ( |

| Temperature | 4°C | Slower kinetics, preserves ester stability.[1] Recommended for proteins.[1][5][6][7] |

| Temperature | 25°C | Faster kinetics, increased risk of hydrolysis/oxidation. |

Methionine-Specific Considerations: The Sulfur Factor

Working with Methionine requires precautions not needed for other amino acids like Alanine or Glycine.

Oxidation Susceptibility

The thioether sulfur in Methionine is prone to oxidation by atmospheric oxygen or dissolved oxidants, forming Methionine Sulfoxide (

-

Impact: Changes the polarity of the molecule and can disrupt biological recognition of the final conjugate.

-

Prevention:

-

Use degassed buffers.

-

Perform reactions under an inert atmosphere (

or Ar) if possible. -

Avoid strong oxidizing agents during workup.

-

Z-Group Stability

The Benzyloxycarbonyl (Z) group is:

-

Stable to: Basic conditions (coupling pH), mild acids (TFA).

-

Labile to: Hydrogenolysis (

) and strong acids ( -

Warning: Methionine sulfur can poison Palladium catalysts during hydrogenolysis. If Z-deprotection is required later, liquid HF or HBr/AcOH are preferred over catalytic hydrogenation, or specialized scavengers must be used.

Optimized Experimental Protocol

This protocol is designed for the conjugation of Z-Met-OSU to a protein or primary amine-containing biomolecule.

Reagents[2][5][7][11][12][13][14]

-

Z-Met-OSU Stock: 50 mM in anhydrous DMSO (Prepare immediately before use).

-

Conjugation Buffer: 100 mM Sodium Bicarbonate (

), pH 8.3. -

Quenching Buffer: 1 M Glycine or Tris-HCl, pH 8.0.

Workflow Diagram

Figure 2: Step-by-step workflow for Z-Met-OSU conjugation. Note the separate solubilization step to maintain ester stability.

Step-by-Step Procedure

-

Buffer Exchange: Ensure the target amine is in an amine-free buffer (PBS or Bicarbonate) at pH 8.0–8.5. Remove any Tris or Glycine from previous steps.

-

Solubilization: Dissolve Z-Met-OSU in anhydrous DMSO. Note: Do not store this solution; NHS esters hydrolyze within minutes in the presence of moisture.

-

Coupling: Add the Z-Met-OSU solution to the protein sample.

-

Target Ratio: 10-20 molar excess of ester over protein.

-

Solvent Limit: Ensure final DMSO volume is < 10%.[1]

-

-

Incubation: Incubate for 30–60 minutes at room temperature or 2 hours at 4°C.

-

Quenching: Add Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes. This terminates the reaction by consuming excess ester.

-

Purification: Remove excess reagents and byproducts (NHS, Z-Met-Glycine) via size-exclusion chromatography (e.g., Sephadex G-25) or dialysis.

Troubleshooting & Quality Control

| Observation | Probable Cause | Corrective Action |

| Low Conjugation Yield | Hydrolysis of Ester | Ensure Z-Met-OSU is dry. Check DMSO quality (must be anhydrous). Verify pH is not > 8.[10]5. |

| Precipitation | Hydrophobicity | Z-Met is hydrophobic. Increase DMSO % (up to 20% if protein tolerates) or reduce reagent excess. |

| "Fishy" Smell | DMF Hydrolysis | If using DMF, it may have degraded to dimethylamine (a secondary amine that reacts with NHS esters).[5] Use fresh, high-grade DMF. |

| Oxidized Product (+16 Da) | Met Oxidation | Degas buffers. Add trace EDTA to chelate metal ions that catalyze oxidation. |

References

-

Hermanson, G. T. (2013).[6] Bioconjugate Techniques (3rd Edition). Academic Press. (The definitive text on NHS ester chemistry and protocols).

-

Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry. (Detailed kinetics of NHS ester hydrolysis vs. aminolysis).

-

BenchChem. An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines. (Specific data on pH dependence).

-

Biotage. How to handle peptides that contain methionine. (Insights into Methionine oxidation and handling).

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Comprehensive review of Z-group stability and removal).

Sources

- 1. benchchem.com [benchchem.com]

- 2. glenresearch.com [glenresearch.com]

- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. biotage.com [biotage.com]

- 8. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

Hydrolysis of N-Hydroxysuccinimide (NHS) Esters in Aqueous Environments: Kinetics, Mechanisms, and Optimization Strategies

Executive Summary

For researchers developing antibody-drug conjugates (ADCs), fluorescent probes, or immobilized ligands, the stability of N-hydroxysuccinimide (NHS) esters is a critical variable. While NHS esters are the gold standard for amine-specific bioconjugation, they possess an intrinsic vulnerability: susceptibility to hydrolysis in aqueous solutions.[1][2][3]

This guide analyzes the competing kinetics of aminolysis (conjugation) and hydrolysis (degradation).[2][3][4] It provides field-proven data on half-lives across pH gradients and details a self-validating protocol for measuring reagent integrity, ensuring that scientists can maximize conjugation efficiency while minimizing reagent waste.

The Mechanistic Basis: Aminolysis vs. Hydrolysis[2][3][4][5]

The fundamental challenge in NHS-ester chemistry is a kinetic race between two nucleophiles: the primary amine on the target biomolecule (the desired pathway) and the hydroxide ion/water molecule (the degradation pathway).

The Reaction Pathways

Both reactions proceed via a nucleophilic attack on the carbonyl carbon of the ester.[5]

-

Aminolysis (Desired): The unprotonated primary amine (

) attacks the ester, forming a tetrahedral intermediate that collapses to release N-hydroxysuccinimide and form a stable amide bond.[5] -

Hydrolysis (Competitor): A water molecule or hydroxide ion attacks the ester, regenerating the original carboxylic acid and releasing N-hydroxysuccinimide.[1] This is an irreversible loss of reactivity.

Pathway Visualization

The following diagram illustrates the divergent pathways and the critical role of pH in shifting the equilibrium.

Figure 1: The kinetic competition between aminolysis and hydrolysis.[5] Path A represents the desired conjugation, while Path B represents reagent degradation.

Kinetics & Influencing Factors[1][2][6]

The rate of hydrolysis is pseudo-first-order in the absence of amines, but strictly dependent on pH and temperature. The hydrolysis rate increases approximately 10-fold for every single unit increase in pH due to the higher concentration of hydroxide ions (

Hydrolysis Half-Life ( ) Data

The following data aggregates standard kinetic measurements for NHS and Sulfo-NHS esters. Note the precipitous drop in stability as pH moves from neutral to basic.

| pH Condition | Temperature | Approximate Half-Life ( | Implications for Workflow |

| pH 7.0 | 0°C | 4 – 5 hours | Safe for extended handling if kept on ice. |

| pH 7.0 | 25°C (RT) | 2 – 3 hours | Sufficient for standard 1-hour reactions. |

| pH 8.0 | 4°C | ~1 hour | Critical Window: Must mix reagents immediately. |

| pH 8.6 | 4°C | 10 minutes | High Risk: Rapid degradation; unsuitable for slow reactions. |

| pH > 9.0 | Any | < 5 minutes | Prohibitive: Hydrolysis outcompetes aminolysis. |

Data synthesized from Thermo Fisher Scientific technical notes and Hermanson, G. T., Bioconjugate Techniques [1, 2].

Structural Nuances

-

Hydrophobicity: Hydrophobic NHS esters (e.g., those with long alkyl spacers) may hydrolyze slower than hydrophilic ones due to the local exclusion of water molecules, but they often precipitate in aqueous buffer, complicating the kinetics.

-

Sulfo-NHS: While the sulfonate group adds water solubility and prevents membrane permeation, the hydrolysis kinetics of Sulfo-NHS esters are chemically similar to standard NHS esters.[6] The charge does not significantly protect the carbonyl carbon from hydroxide attack [3].

Experimental Protocol: Quantifying Hydrolysis Rates

Before committing expensive proteins or antibodies to a reaction, it is best practice to verify the integrity of your NHS-ester stock, especially if it has been stored for months.

Principle

The hydrolysis of an NHS ester releases N-hydroxysuccinimide.[1][5][7][8][9] The NHS leaving group absorbs strongly at 260 nm (

Workflow: UV-Vis Kinetic Assay

Materials:

-

UV-transparent quartz cuvette or UV-plate.

-

Spectrophotometer.

-

Buffer A (Assay Buffer): PBS, pH 7.4 (or your specific reaction buffer).

-

Stock Solvent: Anhydrous DMSO or DMF.

Step-by-Step Protocol:

-

Preparation of Stock: Dissolve the NHS-ester reagent in anhydrous DMSO to a concentration of 10 mM. Note: Do this immediately before the assay to prevent hydrolysis by trace moisture in the solvent.

-

Baseline Setup: Add 2.0 mL of Buffer A to the cuvette. Zero the spectrophotometer at 260 nm.

-

Initiation: Rapidly add 20

L of the 10 mM NHS-ester stock to the cuvette (Final conc: ~100 -

Data Acquisition: Immediately start recording absorbance at 260 nm every 30 seconds for 60 minutes.

-

Total Hydrolysis Control (Optional but Recommended): To find the

(100% hydrolysis), add 10 -

Calculation: Plot

vs. time. The slope of the line represents

Strategic Optimization: Beating the Clock

To maximize yield, one must tilt the probabilistic balance in favor of aminolysis. The following logic flow outlines the decision-making process for optimizing reaction conditions.

Figure 2: Decision logic for optimizing NHS-ester conjugation conditions.

Key Optimization Rules

-

Concentration is King: Aminolysis is a second-order reaction (dependent on [NHS] and [Amine]), while hydrolysis is pseudo-first-order (dependent only on [NHS], as water is in vast excess). Increasing protein concentration significantly favors conjugation over hydrolysis [5].

-

The pH "Sweet Spot": While amines are more nucleophilic at higher pH (unprotonated), hydrolysis accelerates drastically.[11] The optimal window is pH 7.2 – 7.5 . This maintains a sufficient fraction of unprotonated amines while preserving the NHS ester for hours.

-

Non-Amine Buffers: Never use Tris or Glycine for the reaction. They contain primary amines that will instantly scavenge the NHS ester. Use Phosphate (PBS), HEPES, or Bicarbonate.[7]

References

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Standard Reference Text).

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Z-L-Methionine N-Hydroxysuccinimide Ester Solubility in DMSO and DMF

Executive Summary

This technical guide details the physicochemical properties, solubility parameters, and handling protocols for Z-L-methionine N-hydroxysuccinimide ester (Z-Met-OSu) . Designed for researchers in peptide synthesis and bioconjugation, this document addresses the critical balance between solubility and hydrolytic stability in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).

Key Takeaway: While Z-Met-OSu exhibits high solubility in both DMSO and DMF (>50 mg/mL), the choice of solvent dictates the stability profile. Anhydrous DMSO is preferred for oxidation-sensitive applications, while DMF requires strict amine-free certification to prevent spontaneous aminolysis.

Physicochemical Profile

Z-Met-OSu is an activated ester derivative of L-methionine, protected at the N-terminus by a Benzyloxycarbonyl (Z or Cbz) group. The N-hydroxysuccinimide (NHS) ester moiety renders the carboxyl group highly reactive toward primary amines, facilitating efficient amide bond formation under mild conditions.

| Property | Specification |

| Chemical Name | Z-L-methionine N-hydroxysuccinimide ester |

| Synonyms | Z-Met-OSu; Cbz-Met-OSu; N-Benzyloxycarbonyl-L-methionine NHS ester |

| CAS Number | 3392-01-6 |

| Molecular Formula | C₁₇H₂₀N₂O₆S |

| Molecular Weight | 380.41 g/mol |

| Physical State | White to off-white crystalline powder |

| Storage | -20°C, Desiccated, Protect from light |

Solubility Analysis: DMSO vs. DMF[2]

Both DMSO and DMF are excellent solvents for Z-Met-OSu due to their high dielectric constants and polar aprotic nature, which effectively disrupt the crystal lattice of the hydrophobic Z-group and the polar NHS ester.

Operational Solubility Limits

While specific saturation points vary by lot crystallinity, the following operational ranges are standard for peptide coupling workflows:

| Solvent | Operational Concentration | Saturation Limit (Approx.) | Key Characteristic |

| DMSO (Anhydrous) | 10 – 50 mM | > 100 mg/mL | High viscosity; Hygroscopic; Cryoprotectant effects. |

| DMF (Amine-free) | 10 – 50 mM | > 100 mg/mL | Low viscosity; Volatile; Prone to amine degradation. |

The "Water Effect" (Hydrolysis Risk)

Critical Insight: The solubility of Z-Met-OSu is not the limiting factor; stability is. Both DMSO and DMF are hygroscopic. Absorbed atmospheric water initiates rapid hydrolysis of the NHS ester, converting the reactive reagent back into the unreactive carboxylic acid (Z-Met-OH) and free N-hydroxysuccinimide.

-

DMSO: Absorbs water aggressively. A stock solution in "wet" DMSO can lose >10% reactivity in 1 hour.

-

DMF: Absorbs water slower than DMSO but presents a chemical degradation risk (see Section 3).

Stability & Degradation Mechanisms[3]

Understanding the degradation pathways is essential for maintaining reagent integrity.

Degradation Pathways Diagram

The following diagram illustrates the two primary failure modes: Hydrolysis (water-driven) and Aminolysis (solvent-impurity driven).

Figure 1: Degradation pathways of Z-Met-OSu. Red arrows indicate irreversible loss of reactivity.

The DMF "Fishy Smell" Danger

DMF spontaneously decomposes over time into dimethylamine and carbon monoxide.

-

Mechanism: Dimethylamine is a secondary amine. If present in your solvent, it will react with Z-Met-OSu to form Z-Met-N(Me)₂.

-

Result: This consumes your reagent before it interacts with your target peptide/protein.

-

Detection: If your DMF smells "fishy," discard it . Only use "Sequencing Grade" or "Amine-Free" DMF.

Methionine Oxidation

The thioether side chain of Methionine is susceptible to oxidation to sulfoxide (Met(O)).

-

DMSO Risk: While DMSO is an oxidant, it is generally kinetically slow to oxidize Met without an activator (like HBr or carbodiimides). However, long-term storage of Z-Met-OSu in DMSO is not recommended.

-

Recommendation: Prepare solutions immediately before use.

Operational Protocol: Preparation & Coupling

This protocol ensures maximum reactivity by minimizing exposure to moisture and contaminants.

Reagents Required

-

Z-Met-OSu (Solid, stored at -20°C).

-

Solvent: Anhydrous DMSO (99.9%, packaged under N₂) OR Anhydrous DMF (Amine-free).

-

Reaction Buffer: PBS or Bicarbonate buffer (pH 7.5 – 8.5). Note: Avoid Tris or Glycine buffers as they contain competing amines.

Step-by-Step Workflow

-

Equilibration:

-

Remove the Z-Met-OSu vial from the freezer.

-

Crucial: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the solid, ruining stability.

-

-

Solvent Preparation:

-

Use a fresh needle/syringe to withdraw anhydrous DMSO or DMF from a septum-sealed bottle.

-

Target Concentration: Prepare a 50 mM to 100 mM stock solution (approx. 19 – 38 mg/mL).

-

-

Dissolution:

-

Add the solvent to the Z-Met-OSu.

-

Vortex briefly (5-10 seconds). The solid should dissolve instantly.

-

Visual Check: Solution must be clear and colorless.[1]

-

-

Coupling Reaction:

-

Add the organic stock solution to your aqueous protein/peptide solution.

-

Volume Limit: Keep the final organic solvent concentration < 10% (v/v) to prevent protein precipitation.

-

Example: Add 10 µL of Z-Met-OSu stock to 90 µL of aqueous reaction mixture.

-

-

Incubation:

-

Incubate for 30–60 minutes at Room Temperature or 2 hours at 4°C.

-

Note: Extended incubation (>4 hours) yields diminishing returns due to hydrolysis competition.

-

Workflow Diagram

Figure 2: Optimal handling workflow for Z-Met-OSu conjugation.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Precipitation | Organic solvent % too high in aqueous buffer. | Dilute the Z-Met-OSu stock further before adding, or increase the aqueous volume. Keep DMSO/DMF < 10%. |

| Low Conjugation Yield | Hydrolysis of NHS ester. | Ensure solvent is anhydrous. Check pH of reaction buffer (optimal: 8.0). Avoid pH > 9.0. |

| "Fishy" Odor | DMF degradation. | STOP. Discard solvent. Use fresh, amine-free DMF or switch to DMSO. |

| Oxidation (Met) | Old DMSO stock or oxidizing conditions. | Degas buffers. Use fresh DMSO. Add mild reducing agent (e.g., TCEP) after conjugation if permissible. |

References

-

Indofine Chemical Company. (n.d.). Safety Data Sheet: Z-L-Methionine N-hydroxysuccinimide ester (CAS 3392-01-6).[2][3][4] Retrieved from

-

Thermo Fisher Scientific. (n.d.). Tech Tip #3: Determine Reactivity of NHS Ester Biotinylation and Crosslinking Reagents. Retrieved from

-

Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Retrieved from

-

CovaChem. (n.d.). Sulfo-NHS and NHS Esters in Protein Chemistry. Retrieved from

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Standard field reference for NHS chemistry).

Sources

Function of the methionine residue in Z-L-methionine N-hydroxysuccinimide ester

This technical guide details the functional role of the methionine residue within the reagent Z-L-Methionine N-hydroxysuccinimide ester (Z-Met-OSu) . It focuses on the chemical utility of the methionine side chain as a strategic "fuse" for cleavage and a "switch" for redox applications.

Executive Summary

Z-L-Methionine N-hydroxysuccinimide ester (Z-Met-OSu) is a specialized bioconjugation reagent used to introduce a protected methionine residue into primary amine-containing molecules (proteins, peptides, or amine-functionalized surfaces).

While the N-hydroxysuccinimide (NHS/OSu) moiety facilitates efficient coupling and the Carbobenzyloxy (Z/Cbz) group provides N-terminal protection, the Methionine (Met) residue acts as the functional core. Unlike inert linkers (e.g., Glycine, Alanine), the Methionine residue introduces a thioether (-S-) functionality. This enables two critical downstream applications:

-

Chemoselective Cleavage: The Met residue serves as a "chemical fuse," allowing precise scission of the construct using Cyanogen Bromide (CNBr).

-

Redox Switching: The sulfur atom can be reversibly oxidized to sulfoxide, altering the hydrophobicity and conformation of the conjugate.

Molecular Architecture & Reactivity[1]

The reagent is composed of three distinct functional zones, each serving a specific purpose in the synthetic workflow.

| Component | Chemical Structure | Function | Reactivity Profile |

| Activation Group | N-Hydroxysuccinimide (OSu) | Coupling Agent | Reacts with primary amines ( |

| Protecting Group | Carbobenzyloxy (Z) | N-Terminal Cap | Protects the |

| Functional Core | L-Methionine Side Chain | The "Payload" | Contains a thioether ( |

Visualization: Structural Logic

The following diagram illustrates the flow from the reagent to the conjugated product and its subsequent cleavage potential.

The Core Function: Methionine as a Chemoselective Fuse

The primary "active" function of the methionine residue in this context is to act as a cleavable linker . This is a classic protein chemistry technique adapted for drug delivery and purification.

Mechanism: Cyanogen Bromide (CNBr) Cleavage

When the Z-Met-Conjugate is exposed to Cyanogen Bromide (CNBr) in acidic media, the methionine sulfur atom acts as a nucleophile.[1]

-

Nucleophilic Attack: The sulfur attacks the cyano carbon of CNBr, forming a cyanosulfonium intermediate.

-

Cyclization: The carbonyl oxygen of the methionine backbone attacks the sulfonium species, forming a five-membered iminolactone ring.

-

Hydrolysis & Scission: The iminolactone hydrolyzes, cleaving the peptide bond C-terminal to the methionine. The methionine is converted into C-terminal Homoserine Lactone (HSL) .

Why this matters: This reaction is highly specific to Methionine.[2][3][4] It does not cleave other peptide bonds (unless acid-labile Asp-Pro bonds are present, which require harsher conditions). This allows researchers to release a drug, tag, or protein domain from the Z-Met anchor specifically.

Visualization: The Cleavage Mechanism[4]

Experimental Protocols

Protocol A: Coupling Z-Met-OSu to a Target Amine

Objective: To install the Z-Met motif onto a protein or amine-functionalized surface.

-

Preparation: Dissolve Z-Met-OSu in an organic solvent compatible with the reaction (DMSO or DMF). A concentration of 10–50 mM is typical.

-

Buffer Selection: Dissolve the target amine (protein/peptide) in a non-amine buffer (e.g., PBS, HEPES, Bicarbonate) at pH 7.5–8.5. Note: Avoid Tris or Glycine buffers as they contain competing amines.

-

Reaction: Add the Z-Met-OSu solution to the target solution. A 10-20 fold molar excess of Z-Met-OSu is recommended for protein labeling.

-

Incubation: Incubate for 1–2 hours at room temperature or 4°C overnight.

-

Purification: Remove excess reagent and NHS byproduct via dialysis, size-exclusion chromatography (SEC), or desalting columns.

Protocol B: Chemoselective Cleavage (The "Fuse" Activation)

Objective: To cleave the bond immediately following the Methionine residue.[4]

-

Solubilization: Dissolve or suspend the Z-Met-Conjugate in 70% Formic Acid .

-

Note: The Z-group is generally stable in formic acid but may degrade over long periods. If Z-removal is required first, use catalytic hydrogenation (

).

-

-

Reagent Addition: Add solid Cyanogen Bromide (CNBr) to the solution.

-

Ratio: Use a 50–100 fold molar excess of CNBr relative to Methionine residues.

-

Safety: CNBr is highly toxic and volatile.[5] Perform strictly in a fume hood.

-

-

Incubation: Incubate in the dark (wrapped in foil) at room temperature for 18–24 hours.

-

Termination: Dilute the reaction mixture 10-fold with water and lyophilize (freeze-dry) to remove excess acid and CNBr.

-

Analysis: Analyze cleavage products via HPLC or SDS-PAGE. The C-terminus of the cleaved fragment will now be a Homoserine Lactone.

Secondary Function: Redox Switching

Beyond cleavage, the Methionine residue is susceptible to oxidation.

-

Oxidation: Treatment with mild oxidants (

) converts the thioether to a Sulfoxide (MetO) . This dramatically increases the polarity of the residue. -

Reduction: Treatment with thiols or Methionine Sulfoxide Reductase can reverse this.

-

Application: This reversible polarity switch is used in "Methionine Scanning" to identify hydrophobic binding pockets or to modulate the solubility of a prodrug.

References

-

Anderson, G. W., Zimmerman, J. E., & Callahan, F. M. (1964). "The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis." Journal of the American Chemical Society. Link

-

Gross, E., & Witkop, B. (1962). "Nonenzymatic Cleavage of Peptide Bonds: The Methionine Residues in Bovine Pancreatic Ribonuclease."[6] Journal of Biological Chemistry. Link

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.[7] (Chapter on Heterobifunctional Crosslinkers and Cleavable Reagents). Link

-

Kaiser, R., & Metzka, L. (1999). "Enhancement of cyanogen bromide cleavage yields for methionyl-serine and methionyl-threonine peptide bonds." Analytical Biochemistry. Link

-

Sigma-Aldrich (Merck). "Z-L-Methionine N-hydroxysuccinimide ester Product Specification." Link

Sources

- 1. Chemical cleavage of proteins on membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. vaia.com [vaia.com]

- 3. Page Not Found | Study Prep in Pearson+ [pearson.com]

- 4. Chemical Cleavage of Proteins at Methionyl Residues | Springer Nature Experiments [experiments.springernature.com]

- 5. lclane.net [lclane.net]

- 6. worldveg.tind.io [worldveg.tind.io]

- 7. Enhancement of cyanogen bromide cleavage yields for methionyl-serine and methionyl-threonine peptide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Deep Dive: Amine-Reactive Crosslinking Strategies

Executive Summary

Amine-reactive crosslinking is the cornerstone of bioconjugation, facilitating the covalent attachment of biomolecules via primary amines (

This guide moves beyond basic product inserts to provide a mechanistic understanding of amine-reactive chemistries (specifically NHS esters and Imidoesters), enabling you to design self-validating protocols for antibody-drug conjugates (ADCs), protein immobilization, and structural biology.

Chemical Foundations: The Mechanism of Action

The primary targets for amine-reactive crosslinkers are the

The NHS-Ester Reaction vs. Hydrolysis

The reaction is a nucleophilic attack.[3] The unprotonated primary amine attacks the carbonyl of the NHS ester, forming a tetrahedral intermediate. This collapses to release NHS (a leaving group) and forms a stable amide bond.[2][4][5]

Critical Constraint: Hydrolysis is the dominant competing reaction. Water can also attack the carbonyl, cleaving the ester and permanently deactivating the reagent.

This kinetic reality dictates that speed and pH precision are non-negotiable.

Visualization: Reaction Kinetics & Competition

The following diagram illustrates the bifurcation between successful conjugation and reagent deactivation.

Caption: The kinetic competition between productive aminolysis (green path) and destructive hydrolysis (red path).

Strategic Selection: Matching Reagent to Application

Selecting the right crosslinker is not about "what is available" but "what the micro-environment requires."

Homobifunctional vs. Heterobifunctional

-

Homobifunctional (e.g., DSS, BS3): Used for "fixing" protein interactions (e.g., stabilizing a tetramer for analysis). Both ends react with amines.[1] Risk: Polymerization.

-

Heterobifunctional (e.g., SMCC): Used for controlled conjugation (e.g., Antibody-Enzyme).[8][9] One end reacts with an amine, the other with a sulfhydryl.[1][10] Result: Directed coupling (A

B).

Solubility & Spacer Arm Physics[6]

-

Hydrophobic (DSS): Membrane permeable.[2][4][5] Excellent for intracellular crosslinking.[2][4][5] Requires DMSO/DMF for solvation.[2][5]

-

Hydrophilic (BS3, Sulfo-NHS): Membrane impermeable. Ideal for cell-surface labeling to avoid intracellular background.

Comparative Data Table

| Reagent | Type | Solubility | Spacer Arm ( | Primary Application |

| DSS | Homobifunctional | Organic (DMSO/DMF) | 11.4 | Intracellular crosslinking; Structural MS |

| BS3 | Homobifunctional | Water Soluble | 11.4 | Cell-surface protein crosslinking |

| SMCC | Heterobifunctional | Organic (DMSO/DMF) | 8.3 | Antibody-Drug Conjugates (ADCs); Enzyme labeling |

| Sulfo-SMCC | Heterobifunctional | Water Soluble | 8.3 | Sensitive protein conjugation (no organic solvents) |

| EDC/NHS | Zero-Length | Water Soluble | 0 | Carboxyl-to-Amine coupling (activation required) |

Master Protocol: Universal NHS-Ester Coupling

This protocol is designed for Sulfo-NHS-LC-Biotin or BS3 labeling but applies to most water-soluble NHS esters.

Phase 1: Buffer Exchange (The Most Critical Step)

Objective: Remove competing amines.

-

Protocol: Perform dialysis or size-exclusion chromatography (e.g., Zeba Spin Columns) into PBS (pH 7.2) or HEPES (pH 7.5) .

-

Prohibition: Do NOT use Tris, Glycine, or Imidazole.[11] These contain primary amines that will instantly quench your reagent.

Phase 2: Reagent Preparation

Objective: Minimize hydrolysis before reaction.

-

Equilibrate reagent vial to room temperature before opening (prevents condensation).[2][5]

-

Dissolve crosslinker in water (for Sulfo-NHS) or dry DMSO (for standard NHS) to a 10 mM stock.

-

Immediate Action: Use immediately. Do not store reconstituted NHS esters.[2][5]

Phase 3: The Reaction

-

Add crosslinker to protein solution.[1][2][9]

-

Target Ratio: 20-fold molar excess for labeling; 10-fold for crosslinking.

-

-

Incubate for 30 minutes at Room Temperature or 2 hours at 4°C .

-

Note: Reaction rate is temperature-dependent.

-

Phase 4: Quenching & Purification

Objective: Stop the reaction and remove byproducts.

-

Add Quenching Buffer (1M Tris-HCl, pH 8.0) to a final concentration of 50 mM.

-

Incubate for 15 minutes. The Tris acts as a scavenger amine.

-

Desalt using a spin column or dialysis cassette to remove the hydrolyzed leaving group and excess reagent.

Workflow Visualization: Decision Matrix

Use this logic flow to determine the correct experimental setup.

Caption: Logic tree for selecting the optimal amine-reactive crosslinker based on target and environment.

Troubleshooting & Optimization (The "Senior Scientist" Perspective)

Problem: Low Conjugation Yield

-

Root Cause 1: Buffer Incompatibility. Did you use Tris? Even trace amounts of glycine from a previous purification step can ruin the reaction.

-

Fix: Dialyze extensively against PBS.

-

-

Root Cause 2: pH Drift. NHS reactions release acid (N-hydroxysuccinimide is acidic). In unbuffered water, pH drops, stopping the reaction.

-

Fix: Ensure buffering capacity is at least 50 mM.

-

-

Root Cause 3: Hydrolysis. The reagent was wet or old.

-

Fix: Use single-use "No-Weigh" packaging formats or desiccate stocks rigorously.

-

Problem: Precipitation of Protein

-

Root Cause: Over-modification. Modifying too many lysines changes the isoelectric point (pI) and hydrophobicity of the protein.

-

Fix: Reduce molar excess from 20x to 10x or 5x. Switch to a sulfonated (hydrophilic) crosslinker like BS3 or Sulfo-SMCC to maintain solubility.

References

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.

-

Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry Guide.

-

Mattson, G., et al. (1993). A practical approach to crosslinking. Molecular Biology Reports, 17, 167–183.

-

Sigma-Aldrich (Merck). Crosslinking Reagents Technical Handbook.

Sources

- 1. 架橋の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. store.sangon.com [store.sangon.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. interchim.fr [interchim.fr]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. interchim.fr [interchim.fr]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. DSS (disuccinimidyl suberate), 50 mg - FAQs [thermofisher.com]

Methodological & Application

Application Note: A Detailed Guide to Protein Labeling with N-Hydroxysuccinimide Esters, Featuring Z-L-Methionine NHS Ester for Advanced Bioconjugation

Abstract

This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed protocol and in-depth scientific rationale for protein labeling using N-hydroxysuccinimide (NHS) esters. The primary focus is on the robust and widely applicable method of targeting primary amines on proteins. We delve into the core chemical principles, protocol optimization, purification, and characterization. Furthermore, this note addresses the specialized application of labeling proteins with Z-L-methionine N-hydroxysuccinimide ester, a sophisticated technique for introducing a protected amino acid onto a protein surface. This advanced section explores the strategic purpose of such a modification, the multi-step workflow involving a critical deprotection step, and the significant challenges inherent to the process, thereby offering a complete guide from fundamental principles to complex bioconjugation strategies.

Part 1: The Foundation - Understanding and Mastering NHS Ester Chemistry for Protein Labeling

The Core Principle: Amine-Reactive Chemistry

N-hydroxysuccinimide (NHS) esters are one of the most prevalent classes of reagents for the chemical modification of proteins.[1] Their popularity stems from their ability to efficiently and selectively react with primary amines (–NH₂) to form stable, covalent amide bonds.[1][2] In a typical protein, primary amines are found at the N-terminus of the polypeptide chain and on the side chain of lysine (Lys, K) residues.[3][4]

The reaction is a nucleophilic acyl substitution. The deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate which then collapses, releasing the N-hydroxysuccinimide group and forming the desired amide linkage.[1]

However, this desired reaction (aminolysis) is in constant competition with hydrolysis, where water acts as the nucleophile, converting the NHS ester into an unreactive carboxylic acid.[3][5] The success of any protein labeling experiment hinges on optimizing conditions to favor aminolysis over hydrolysis.[6]

Figure 1: Reaction mechanism of NHS ester with a primary amine.

Critical Parameters for Successful Labeling

Optimizing the reaction environment is paramount for achieving high labeling efficiency while preserving protein integrity.

-

pH: This is the most critical factor.[6] The reaction requires the amine to be in its deprotonated, nucleophilic state (-NH₂). At acidic pH (<7), amines are protonated (-NH₃⁺) and unreactive.[7] As the pH increases, the concentration of nucleophilic amines increases, but the rate of NHS ester hydrolysis also accelerates dramatically.[3][5] The optimal balance is typically struck within a pH range of 8.3 to 8.5 .[7] For pH-sensitive proteins, a lower pH (e.g., 7.4) can be used, but this requires longer incubation times.[4]

-

Buffer Selection: The choice of buffer is crucial. Amine-containing buffers, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will compete with the protein for reaction with the NHS ester.[5][6] Recommended buffers include phosphate-buffered saline (PBS) and sodium bicarbonate or borate buffers.[4]

-

Reagent Preparation and Stability: NHS esters are moisture-sensitive.[3] They should be stored desiccated at -20°C.[2] Reagent stock solutions should be prepared immediately before use in an anhydrous, water-miscible solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[4][7] Note that DMF can degrade to form dimethylamine, which will react with the NHS ester; always use high-quality, amine-free DMF.[7]

Step-by-Step General Protocol for Protein Labeling

This protocol provides a robust starting point for labeling a protein with a generic NHS ester reagent (e.g., a fluorescent dye or biotin).

Materials:

-

Protein of interest (1-10 mg/mL)

-

Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

NHS ester reagent

-

Anhydrous DMSO or DMF

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., size-exclusion chromatography column like Sephadex G-25)

Procedure:

-

Protein Preparation: Ensure the protein is in an amine-free buffer. If the stock buffer contains amines, perform a buffer exchange via dialysis or a desalting column into the reaction buffer. The optimal protein concentration is between 1-10 mg/mL.[7]

-

NHS Ester Preparation: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[4]

-

Calculate Molar Excess: Determine the molar ratio of NHS ester to protein. A 5- to 20-fold molar excess of the ester is a common starting point.[5] This may require empirical optimization.

-

Reaction Incubation: Add the calculated volume of the NHS ester solution to the protein solution while gently stirring. Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.[4] If the label is light-sensitive, protect the reaction from light.

-

Quench Reaction: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. This will consume any unreacted NHS ester. Incubate for 15-30 minutes.

-

Purification: Separate the labeled protein from unreacted label and byproducts. Size-exclusion chromatography (desalting column) is the most common and effective method.[4]

Figure 2: General experimental workflow for protein labeling with NHS esters.

Characterization and Troubleshooting

Characterization:

-

Degree of Labeling (DOL): This is the average number of label molecules per protein. It can be determined spectrophotometrically if the label has a distinct absorbance, by measuring the absorbance at 280 nm (for the protein) and at the label's λ_max.

-

Mass Spectrometry: Techniques like MALDI-TOF or ESI-MS can confirm the increase in molecular weight corresponding to the attached labels.[6]

| Parameter | Recommended Range/Value | Rationale |

| pH | 8.3 - 8.5 | Optimal balance between amine nucleophilicity and NHS ester stability.[7] |

| Buffer | 0.1 M Sodium Bicarbonate/Borate | Amine-free to prevent competing reactions.[4] |

| Protein Conc. | 1 - 10 mg/mL | Promotes efficient reaction kinetics.[7] |

| Molar Excess | 5-20 fold (ester:protein) | Drives the reaction to completion; requires optimization.[5] |

| Temperature | 4°C to Room Temp | Lower temperatures can reduce hydrolysis and are gentler on sensitive proteins.[7] |

| Incubation Time | 1-4 hours (RT) or Overnight (4°C) | Allows sufficient time for the reaction to proceed.[4] |

Table 1: Summary of Key Reaction Parameters

Troubleshooting Common Issues:

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low Labeling Efficiency | 1. Hydrolyzed NHS ester reagent.2. Competing amines in buffer (e.g., Tris).3. Reaction pH is too low. | 1. Use fresh, anhydrous solvent for reagent prep.2. Perform buffer exchange into an amine-free buffer.3. Increase buffer pH to 8.3-8.5. |

| Protein Precipitation | 1. Over-labeling alters protein charge/conformation.2. Hydrophobicity of the attached label. | 1. Reduce the molar excess of the NHS ester or decrease reaction time.2. Use a reagent with a more hydrophilic linker if available.[6] |

| Non-specific Labeling | 1. Reaction pH is too high (>8.5).2. Prolonged reaction time. | 1. Lower pH to the 7.5-8.0 range.2. Optimize incubation time with a time-course experiment.[5] |

Table 2: Troubleshooting Guide for NHS Ester Labeling

Part 2: Advanced Application - Z-L-Methionine NHS Ester for Multi-Step Bioconjugation

Strategic Rationale: Beyond Simple Labeling

Labeling a protein with Z-L-methionine NHS ester is not an end in itself. The Benzyloxycarbonyl (Z or Cbz) group is a classic amine-protecting group used extensively in peptide synthesis.[8] Its purpose is to temporarily block a reactive amine to allow other chemical transformations to occur elsewhere.[9]

Therefore, using Z-L-methionine NHS ester is a strategy to covalently attach a protected methionine molecule to the lysine residues and N-terminus of a target protein. This creates a new, unique reactive site on the protein surface that can be revealed in a subsequent step. The workflow is:

-

Conjugation: React the protein with Z-L-methionine NHS ester to form stable amide bonds at primary amines.

-

Deprotection: Remove the Z-group to expose the α-amine of the newly attached methionine.

-

Secondary Reaction: Utilize the now-free amine for a highly specific downstream application (e.g., ligation, attachment of a different molecule).

This approach could be used to introduce a single, uniquely reactive handle if all native amines are first blocked, or to add a new chemical functionality not originally present on the protein.

The Critical Challenge: Deprotection without Denaturation

The primary obstacle in this multi-step process is the deprotection of the Z-group. Standard methods for Z-group cleavage are harsh and often incompatible with maintaining the native structure and function of a protein.[8]

-

Catalytic Hydrogenation (H₂/Pd): This is a very mild and effective method for small molecules but is often impractical for proteins.[10] The palladium catalyst can be poisoned by sulfur-containing residues (like the methionine itself and cysteine) and can cause protein aggregation or denaturation.

-

Strong Acids (HBr in Acetic Acid): This is a common deprotection cocktail in peptide synthesis but is strongly denaturing and will likely destroy the tertiary structure of most proteins.[9]

Successfully applying this technique requires developing custom, milder deprotection conditions or using it on exceptionally robust proteins that can withstand and refold after such treatments. This is a significant experimental challenge that moves the procedure from a standard protocol into the realm of advanced protein engineering.

Conceptual Protocol for Z-L-Methionine Labeling and Deprotection

Step 1: Labeling Protocol The labeling reaction itself follows the general NHS ester protocol outlined in Part 1. The Z-L-methionine NHS ester would be dissolved in DMSO and added to the protein solution in a bicarbonate buffer at pH 8.3. Purification would proceed via size-exclusion chromatography to remove unreacted material.

Step 2: Deprotection (Proceed with Caution) This step requires extensive optimization and may not be feasible for all proteins.

-

Buffer Exchange: Transfer the Z-L-methionine-labeled protein into a buffer suitable for the deprotection chemistry, which itself is a challenge.

-

Test Deprotection Conditions: On a small scale, test various deprotection strategies. This could involve exploring transfer hydrogenation methods or milder acidic conditions.

-

Analysis: After the deprotection attempt, immediately neutralize the pH and analyze the protein for integrity (via SDS-PAGE, SEC) and function (via activity assay). Mass spectrometry would be required to confirm the removal of the Z-group.

Due to the high risk of protein denaturation, this advanced application should only be considered when other, milder bioconjugation chemistries are not suitable for the desired scientific goal.

Figure 3: Multi-step workflow for using Z-L-methionine NHS ester.

Conclusion

NHS ester chemistry provides a powerful and versatile tool for the covalent modification of proteins. By understanding and carefully controlling key reaction parameters like pH and buffer composition, researchers can reliably label proteins for a vast array of applications. The general protocol provided herein serves as a validated starting point for these experiments.

The use of Z-L-methionine NHS ester represents a more complex, multi-step bioconjugation strategy aimed at introducing a new, protected reactive site onto a protein. While conceptually powerful, this method is fraught with significant challenges, most notably the need for a deprotection step that does not compromise the protein's structural and functional integrity. This advanced technique should be approached with a clear understanding of the risks and a commitment to extensive empirical optimization.

References

-

Wiley-VCH. (n.d.). 1 Protection Reactions. Retrieved from [Link]

-

G-Biosciences. (2015, October 22). How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. Retrieved from [Link]

-

Royal Society of Chemistry. (2016, February 23). Selective chemical labeling of proteins. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

-

Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]

-

Glen Research. (n.d.). Glen Report 33-13: Application Note – Protein Labeling with NHS Esters. Retrieved from [Link]

-

PubMed. (2009, May 15). Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. Retrieved from [Link]

- Carpino, L. A., & El-Faham, A. (2019). Amino Acid-Protecting Groups. Chemical Reviews, 118(22), 11645-11767.

-

National Center for Biotechnology Information. (n.d.). Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

bioRxiv. (2021, February 27). Bioorthogonal labeling of transmembrane proteins with non-canonical amino acids allows access to masked epitopes in live neurons. Retrieved from [Link]

-

Sino Biological. (n.d.). Protein Labeling Techniques. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. Retrieved from [Link]

-

arigo biolaboratories. (n.d.). Bioconjugation application notes. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. NHS ester protocol for labeling proteins [abberior.rocks]

- 3. info.gbiosciences.com [info.gbiosciences.com]

- 4. glenresearch.com [glenresearch.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. lumiprobe.com [lumiprobe.com]

- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

Mastering Antibody Labeling: A Precision Guide to NHS-Ester Chemistry

Introduction: The Gold Standard of Bioconjugation

N-hydroxysuccinimide (NHS) ester chemistry remains the most robust and versatile method for labeling antibodies. Whether you are attaching fluorophores, biotin, or drug payloads, the reaction targets primary amines (

However, the simplicity of this reaction is deceptive. It is a kinetic race between aminolysis (forming the desired bond) and hydrolysis (destroying the reagent). This guide moves beyond basic kit instructions to explain the causality behind every step, ensuring you achieve high Degree of Labeling (DOL) and preserve antibody affinity.

The Mechanism: A Kinetic Race

To master this protocol, you must understand the competition occurring in your test tube. NHS esters are electrophilic; they are attacked by nucleophiles.

-

The Goal: A nucleophilic attack by the primary amine of the antibody (Aminolysis), creating a stable amide bond.

-

The Enemy: A nucleophilic attack by water (Hydrolysis), creating a non-reactive carboxylic acid.

Mechanism Diagram[2]

Figure 1: The kinetic competition. Path A (Green) is the desired conjugation. Path B (Red) is the irreversible inactivation of the reagent by water.

Pre-Conjugation Checklist: The "Go/No-Go" Phase

90% of labeling failures occur before the reagent is even added. Use this checklist to validate your input material.

A. Buffer Compatibility

CRITICAL: You cannot use buffers containing primary amines.[2][3] They will act as "scavengers," reacting with the NHS ester before it reaches your antibody.

| Buffer System | Status | Reason |

| PBS (Phosphate Buffered Saline) | Recommended | Amine-free. Physiological pH.[4] |

| Sodium Bicarbonate / Carbonate | Excellent | Higher pH (8.[5][6]3) drives reaction speed. |

| Borate Buffer | Good | Efficient, but avoid if conjugating to sugars. |

| HEPES | Acceptable | Amine-free.[4][5][6] |

| Tris (Tris-HCl) | FORBIDDEN | Contains amines.[4][2][3][5] Will kill the reaction. |

| Glycine | FORBIDDEN | Contains amines.[4][2][3][7][8] Used for quenching only. |

B. Protein Purity & Concentration[5][9]

-

Concentration: Target 1–10 mg/mL .

-

Why? At low concentrations (<1 mg/mL), hydrolysis (Path B) becomes statistically more likely than aminolysis (Path A) because water molecules vastly outnumber protein amines.

-

-

Carrier Proteins: The antibody must be free of BSA or Gelatin.[5] These are proteins rich in lysines and will soak up your dye.

-

Additives: Sodium Azide (

mM) is generally okay, but thimerosal can interfere.[4]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Step-by-Step Protocol

Materials Required[3][4][5][6][9][10][11][12][13][14][15][16]

-

Antibody (Purified, in PBS or Carbonate buffer).

-

Anhydrous DMSO or DMF (High quality, stored over molecular sieves).

-

Desalting Column (e.g., Sephadex G-25, PD-10, or Zeba Spin).

Workflow Diagram

Figure 2: The operational workflow. Note that dye solubilization (Step 2) must happen immediately before mixing.

Detailed Steps

1. Prepare the Antibody

Ensure your antibody is in PBS or Sodium Bicarbonate (pH 8.3). If it is in Tris, perform a buffer exchange using a dialysis cassette or a spin desalting column.

-

Tip: Adjust pH to 8.3 using 1M Sodium Bicarbonate (10% v/v) to maximize lysine reactivity without denaturing the protein.

2. Calculate Molar Excess

You typically need a 10-fold to 20-fold molar excess of dye to antibody.

-

Formula:

-

Rule of Thumb: For 1 mg of IgG (~150 kDa), use ~50-100 µg of NHS-dye.

3. Solubilize the NHS-Ester

CRITICAL: NHS esters hydrolyze in minutes in water.[9]

-

Dissolve the dye in anhydrous DMSO or DMF immediately before use.[6]

-

Do not prepare stock solutions for storage.[2] Once dissolved, use it or lose it.[3]

4. Incubation

-

Add the dye solution to the antibody slowly while vortexing gently.

-

Incubate for 60 minutes at Room Temperature (protected from light).

-

Note: Reaction times >2 hours yield diminishing returns due to hydrolysis.

5. Quenching (Optional)

Add 1M Tris (pH 8.0) to a final concentration of 50-100 mM. Incubate for 10 minutes. This reacts with any remaining free NHS-ester, preventing it from reacting non-specifically during purification.

6. Purification

Remove the unreacted free dye.[2][10][11]

-

Method: Gravity flow columns (Sephadex G-25) or Spin Columns (Zeba).

-

Why: Free dye will skew your concentration measurements and cause high background in assays.

Quality Control: Calculating Degree of Labeling (DOL)

Simply measuring absorbance at the dye's max wavelength (

The Correction Factor (CF)

Most dyes have a Correction Factor (CF =

-

FITC CF

0.30[10] -

Alexa Fluor 488 CF

0.11 -

Cy5 CF

0.05 (Check your specific dye's datasheet).

The Formula

-

Correct the Protein Absorbance (

):ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -

Calculate Protein Concentration (

): -

Calculate DOL:

Troubleshooting

| Issue | Probable Cause | Solution |

| Low DOL (< 1) | Hydrolysis of reagent. | Ensure DMSO is anhydrous.[5] Do not store dissolved dye. Check buffer pH.[4][2][3][5][6][12] |

| Low DOL (< 1) | Interfering agents. | Ensure antibody is not in Tris or Glycine.[2] Remove BSA.[5][6] |

| Precipitation | Over-labeling. | The dye is hydrophobic. Reduce molar excess (try 5x or 8x). |

| High Background | Free dye remaining.[10] | Inefficient purification. Re-run desalting column or dialyze longer. |

References

Sources

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 5. biotium.com [biotium.com]

- 6. NHS ester protocol for labeling proteins [abberior.rocks]

- 7. toc.library.ethz.ch [toc.library.ethz.ch]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. info.gbiosciences.com [info.gbiosciences.com]

- 11. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]

- 12. lumiprobe.com [lumiprobe.com]

- 13. Bioconjugate Techniques - 3rd Edition | Elsevier Shop [shop.elsevier.com]

Application Note: Buffer Optimization for NHS Ester Protein Modification

Introduction

N-hydroxysuccinimide (NHS) ester chemistry is the gold standard for bioconjugation, widely used to crosslink proteins, attach fluorescent labels, or immobilize ligands.[1][2][3] While the chemistry is robust, experimental failure is frequently caused by a single variable: buffer composition .

This guide moves beyond basic instructions to explain the physicochemical rationale behind buffer selection. It provides a self-validating protocol designed to maximize conjugation efficiency while minimizing reagent hydrolysis.

The Chemistry of Conjugation

To optimize conditions, one must understand the kinetic competition occurring in the reaction vessel. NHS esters react with primary amines (

The Kinetic "Tug-of-War"

-

Acylation (Desired): Requires the amine to be unprotonated (nucleophilic).[3]

-

Hydrolysis (Undesired): Water attacks the ester, permanently inactivating the reagent.

The pH Dilemma:

-

pH < 7.0: Amines are protonated (

) and non-nucleophilic.[5] Reaction rate is negligible. -

pH > 9.0: Hydrolysis dominates. The half-life of an NHS ester drops from hours at pH 7.0 to mere minutes at pH 9.0 [1][2].[3]

-

The Sweet Spot: pH 8.3 – 8.5 .[1][5][6] This range maintains sufficient unprotonated amines for rapid acylation while keeping hydrolysis manageable [3].

Reaction Mechanism Diagram

The following diagram illustrates the competing pathways and the critical role of pH.[3]

Figure 1: Kinetic competition between Amine Acylation (Green path) and Hydrolysis (Red dashed path).

Buffer Selection Strategy

The most common cause of failure is the presence of "nucleophilic imposters"—buffers containing primary amines that competitively react with the NHS ester.

Buffer Compatibility Matrix

| Buffer System | pH Range | Compatibility | Technical Notes |

| Sodium Bicarbonate | 8.3 – 8.5 | Excellent | The gold standard. Provides optimal pH for Lysine reactivity. |

| PBS (Phosphate) | 7.2 – 7.5 | Good | Standard for sensitive proteins. Reaction is slower; requires longer incubation.[5] |

| Borate | 8.5 – 9.0 | Good | High buffering capacity at alkaline pH. Caution: Can complex with cis-diols (sugars). |

| HEPES / MOPS | 7.2 – 8.0 | Compatible | Good non-amine alternatives to PBS. |

| Tris (Tris-HCl) | 7.0 – 9.0 | FATAL | Contains primary amines.[2][3][4][7] Will consume all reagent. Use only for quenching. |

| Glycine | N/A | FATAL | Contains primary amines. Use only for quenching. |

| Imidazole | N/A | Poor | Often present in His-tag purification. Nucleophilic; must be removed. |

Critical Additive Considerations

-

Sodium Azide: Acceptable at low concentrations (< 3 mM or 0.02%).[4][7] High concentrations can interfere [2].

-

BSA/Gelatin: Do not use carrier proteins during labeling; they will be labeled along with your target.

-

Organic Solvents (DMSO/DMF): Essential for hydrophobic NHS esters.[7] Must be anhydrous and amine-free . Old DMF breaks down into dimethylamine, which destroys the reagent [4].

Validated Protocol: Antibody Labeling

This protocol is designed for labeling 1 mg of IgG with an NHS-fluorophore.[2] It includes a critical "Stop" step to validate the reaction endpoint.

Reagents[2][4][8][9][10][11][12]

-

Protein: 1 mg IgG in PBS (free of BSA/Azide).

-

Reagent: NHS-Ester Fluorophore (dissolved in anhydrous DMSO).

-

Quench Buffer: 1 M Tris-HCl, pH 8.0.

-

Purification: Zeba™ Spin Desalting Columns (7K MWCO) or dialysis cassette.[8]

Experimental Workflow

Figure 2: Step-by-step workflow ensuring removal of interfering amines before reaction and removal of unreacted dye after.

Detailed Steps

-

Buffer Exchange (Critical): If your protein is in Tris or contains BSA, you must exchange it into the Labeling Buffer (0.1 M Sodium Bicarbonate, pH 8.3) using a desalting column.[9][8]

-

Why: Tris will compete for the label; Bicarbonate at pH 8.3 optimizes the reaction rate [5].

-

-

Reagent Preparation: Immediately before use, dissolve the NHS ester in anhydrous DMSO to 10 mM.

-

Why: NHS esters hydrolyze in moisture. Do not store aqueous stocks.

-

-

Reaction: Add the NHS ester to the protein solution.

-

Target: 10-20 fold molar excess of dye to protein.

-

Solvent Limit: Keep final DMSO volume < 10% to prevent protein denaturation.

-

-

Incubation: Incubate for 60 minutes at Room Temperature (RT) or 4 hours at 4°C.

-

Quenching: Add 10% volume of 1 M Tris (pH 8.0) or 1 M Glycine . Incubate for 15 mins.

-

Why: This deliberately uses the "incompatible" buffer to scavenge any remaining active NHS ester, preventing non-specific binding during purification [2].

-

-

Purification: Pass the reaction through a desalting column (e.g., Sephadex G-25) equilibrated with PBS to remove free dye and the Tris quencher.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No/Low Labeling | Interfering Buffer | Ensure protein was desalted into Bicarbonate/PBS. Check for Tris/Glycine in original buffer.[2][4] |

| No/Low Labeling | Hydrolyzed Reagent | NHS ester was stored in water or wet DMSO. Use fresh dry solvent. |

| Precipitation | Over-labeling | Too many hydrophobic dyes attached. Reduce molar excess (try 5x or 10x). |

| Protein Inactivity | Lysine Modification | Critical Lysine in active site modified. Try N-terminal specific labeling (pH 6.0) or different chemistry (Cysteine/Maleimide). |

References

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. Chapter 2: Zero-Length Crosslinkers.

-

Thermo Fisher Scientific. (n.d.).[10] NHS Ester Reaction Chemistry and Protocols. Retrieved from ThermoFisher.com.[9] Link

-

BenchChem. (2025).[3][5][11] An In-depth Technical Guide to NHS Ester Reaction Chemistry. Link

-

Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Protocol. Retrieved from Lumiprobe.com. Link

-

Sigma-Aldrich (Merck). (n.d.). Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides. Link

Sources

- 1. lumiprobe.com [lumiprobe.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. benchchem.com [benchchem.com]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. assets.fishersci.com [assets.fishersci.com]

- 10. Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Efficient Quenching of Unreacted Z-L-Methionine N-Hydroxysuccinimide Ester

Introduction & Scope

Z-L-Methionine N-hydroxysuccinimide ester (Z-Met-NHS) is a specialized heterobifunctional reagent widely used in proteomics, metabolic labeling, and peptide synthesis.[1] It serves to introduce a methionine residue—protected at the N-terminus by a Carbobenzyloxy (Cbz or Z) group—onto primary amines (lysine residues or N-termini) of proteins and peptides.[1]

The critical challenge with Z-Met-NHS is its hydrophobicity and the reactivity of the NHS ester. If unreacted ester remains in solution after the desired conjugation time, it can lead to:

-

Non-Specific Labeling: Reaction with amines in downstream processing buffers.

-

Cross-Reactivity: Interference with subsequent enzymatic steps or binding assays.

-

Sample Heterogeneity: Over-labeling that alters protein solubility or isoelectric point (pI).

This guide provides a rigorous, field-proven protocol for quenching Z-Met-NHS, ensuring the chemical integrity of your bioconjugate.

Chemical Basis & Mechanism[1]

The Reagent: Z-Met-NHS[1]

-

Z (Carbobenzyloxy) Group: A hydrophobic protecting group that prevents the

-amine of the methionine from reacting, ensuring the reagent does not polymerize. -

Methionine Side Chain: Contains a thioether, which is stable during NHS coupling but susceptible to oxidation.

-

NHS Ester: The leaving group that facilitates the nucleophilic attack by primary amines.

The Quenching Mechanism

Quenching is a competitive reaction.[2][3] We introduce a "decoy" primary amine in vast molar excess. This small molecule attacks the remaining NHS esters faster than the target protein (due to concentration and steric freedom) and faster than hydrolysis (at optimized pH).

Primary Reaction (Conjugation):

Quenching Reaction:

Visualizing the Pathway

Figure 1: Competitive reaction pathway showing the divergence between the desired protein conjugation and the quenching of excess reagent.

Selection of Quenching Agent[2]

Choosing the right quencher is critical for Z-Met-NHS due to the reagent's hydrophobicity.[1]

| Quenching Agent | Chemical Structure | Charge (pH 8.[2]0) | Recommended For | Potential Drawbacks |

| Ethanolamine | Neutral | General Purpose. Maintains neutral surface charge.[1] | High reactivity; requires careful pH adjustment. | |

| Glycine | Negative (-1) | Solubility Issues. Adds polarity to hydrophobic aggregates.[1] | Can alter the pI of the protein; carboxyl group may interfere with downstream carboxyl-targeting assays. | |

| Tris | Positive/Neutral | Convenience. Often available as a buffer.[1] | Sterically bulky; slower reaction rate than ethanolamine. |

Expert Recommendation: Use Ethanolamine for Z-Met-NHS.[1] Since the "Z" group and Methionine are hydrophobic, adding a neutral quencher prevents unexpected precipitation that might occur if you drastically alter the local charge environment with Glycine.

Detailed Protocol

Materials Required[1][4][5][6]

-

Reaction Mixture: Your ongoing Z-Met-NHS + Protein conjugation.[1]

-

Quenching Stock: 1.0 M Ethanolamine, pH adjusted to 8.0 (using HCl).

-

Note: Ethanolamine is very basic; failure to adjust pH will denature your protein.

-

-

Desalting Column: PD-10, Zeba Spin, or dialysis cassette (MWCO appropriate for your protein).[1]